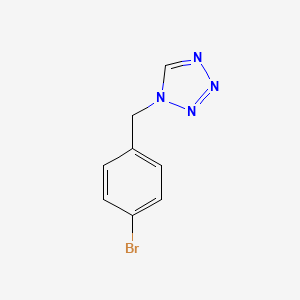
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a 4-bromobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 4-bromobenzyl chloride with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available 4-bromobenzyl chloride. The process includes the formation of the tetrazole ring followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings, forming complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, leading to various biological effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The bromobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds such as:
Benzyl Tetrazole: Lacks the bromine substitution, resulting in different reactivity and biological properties.
4-Bromobenzyl Alcohol: Contains a hydroxyl group instead of the tetrazole ring, leading to different chemical behavior and applications.
4-Bromobenzyl Bromide: Used as an intermediate in the synthesis of various organic compounds, including this compound.
The uniqueness of this compound lies in its combination of the tetrazole ring and the bromobenzyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H7BrN4 |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)methyl]tetrazole |
InChI |
InChI=1S/C8H7BrN4/c9-8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2 |
Clé InChI |
BLENJLHEHIGUMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NN=N2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

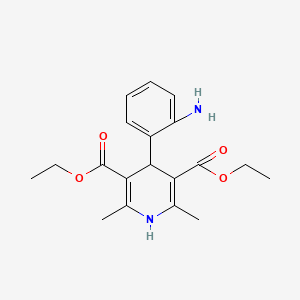



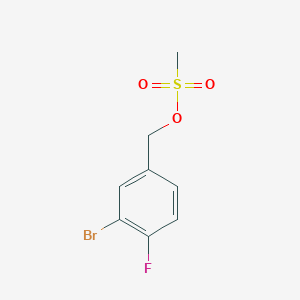

![2-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B8477577.png)
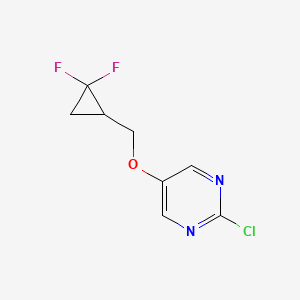
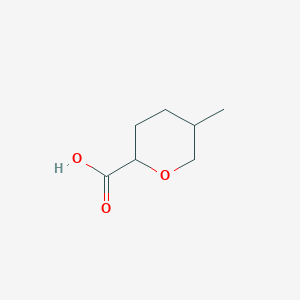
![Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate](/img/structure/B8477600.png)
![1-(3-Bromophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8477616.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-yl acetaldehyde](/img/structure/B8477629.png)


